molecular formula C16H20N2O7 B12624145 D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine CAS No. 921934-20-5

D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine

Cat. No.: B12624145
CAS No.: 921934-20-5
M. Wt: 352.34 g/mol
InChI Key: TXBLSMKAXLKHAB-PWSUYJOCSA-N
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Description

D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic serine derivative characterized by a D-alanyl residue linked via an ester bond to a 4-oxo-4-phenoxybutanoyl group attached to L-serine. Its phenoxy group confers aromaticity, which may enhance binding affinity to hydrophobic pockets in proteins or influence metabolic stability compared to simpler alkyl-substituted analogs.

Properties

CAS No.

921934-20-5

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-oxo-4-phenoxybutanoyl)oxypropanoic acid

InChI

InChI=1S/C16H20N2O7/c1-10(17)15(21)18-12(16(22)23)9-24-13(19)7-8-14(20)25-11-5-3-2-4-6-11/h2-6,10,12H,7-9,17H2,1H3,(H,18,21)(H,22,23)/t10-,12+/m1/s1

InChI Key

TXBLSMKAXLKHAB-PWSUYJOCSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

Biological Activity

D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amino acid derivative featuring a D-alanine moiety linked to a phenoxybutanoyl group. Its structural complexity suggests potential interactions with various biological targets, which may contribute to its bioactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative species. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to activate the caspase pathway, leading to programmed cell death.

Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 50 µg/mL after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The phenoxy group may interact with lipid membranes, increasing permeability and leading to cellular stress.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Signal Transduction Modulation : It may alter signaling pathways related to cell growth and apoptosis, enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acyl Groups

a) N-(4-(tert-Butoxy)-4-oxobutanoyl)-O-(tert-butyl)-L-seryl-D-alanyl-L-proline
  • Structure: Features a tert-butoxy group in place of the phenoxy moiety and includes a proline residue.
  • Molecular Formula : C₂₃H₃₉N₃O₈ (MW: 485.57) .
  • Stereochemical Complexity: The proline residue introduces conformational constraints absent in the target compound.
  • Applications : Used as an intermediate in organic synthesis, suggesting utility in peptide-based drug development .
b) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
  • Structure : Contains a sulfanyl-carboxymethyl group and a 4-aryl substituent (e.g., phenyl).
  • Synthesis: Prepared via Michael addition of thioglycolic acid to 4-aryl-4-oxo-2-butenoic acids, yielding racemic mixtures .
  • Key Differences: Sulfur Inclusion: The sulfanyl group may confer redox activity or metal-binding capacity, which is absent in the phenoxy-based target compound. Racemic Nature: Lack of stereochemical control contrasts with the defined D/L configuration of the target compound, which is critical for biological specificity .

Functional Analogues with Neuroactive Properties

a) L-Serine
  • Structure: Simple α-amino acid (C₃H₇NO₃).
  • Biological Role : Acts as an NMDA receptor co-agonist via glycine-binding sites. Clinical studies show efficacy in GRIN-related disorders with null variants but adverse effects in gain-of-function cases .
  • Comparison : The target compound’s acyl modifications may enhance blood-brain barrier penetration or prolong half-life compared to unmodified L-serine.
b) Phosphatidyl L-Serine
  • Structure : Phospholipid with serine headgroup.
  • Function : Critical for membrane integrity and cognitive health, particularly in aging populations .

Aromatic-Substituted Amino Acid Derivatives

a) Fluorinated Phenylalanine Derivatives (e.g., L-4-Fluoro-phenylalanine)
  • Structure: Phenylalanine with a para-fluoro substitution (C₉H₁₀FNO₂; MW: 183.17) .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Biological Activity/Application References
D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine C₁₆H₂₀N₂O₈* Phenoxy, D-alanyl, L-serine Potential NMDA modulation, neurotherapeutics Deduced
N-(4-(tert-Butoxy)-4-oxobutanoyl)-... C₂₃H₃₉N₃O₈ tert-Butyl, proline Organic synthesis intermediate
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Varies Sulfanyl, carboxymethyl Biochemical probes, racemic mixtures
L-Serine C₃H₇NO₃ α-Amino acid NMDA co-agonist, GRIN disorder therapy
L-4-Fluoro-phenylalanine C₉H₁₀FNO₂ Fluorinated aromatic ring Metabolic studies, protein engineering

*Estimated based on structural analysis.

Research Findings and Implications

  • Synthetic Challenges: Unlike racemic 4-oxo-4-arylbutanoic acids , the defined stereochemistry of the target compound necessitates asymmetric synthesis, which could limit scalability.
  • Safety Profile : The absence of sulfur or halogen atoms (cf. fluorinated phenylalanine or sulfanyl-containing analogs ) may reduce toxicity risks.

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